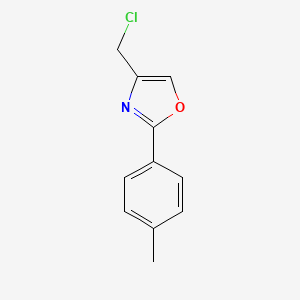

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole

Beschreibung

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a chloromethyl group at position 4 and a 4-methylphenyl group at position 2. Its molecular formula is C11H10ClNO, with a molecular weight of 207.66 g/mol.

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-8-2-4-9(5-3-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBSCLXNKPOINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group at position 4 undergoes nucleophilic substitution with a variety of nucleophiles.

Key Findings :

-

Substitution reactions proceed via both SN1 and SN2 pathways depending on solvent polarity and nucleophile strength .

-

Steric hindrance from the 4-methylphenyl group slightly reduces reaction rates compared to non-substituted analogs .

Oxidation Reactions

The oxazole ring and methyl groups are susceptible to oxidation under controlled conditions.

Key Findings :

-

Oxidative cleavage of the chloromethyl group produces carboxylic acids, while mild conditions yield N-oxides .

-

Stability of the oxazole ring under oxidation is higher than thiazole analogs .

Reduction Reactions

Selective reduction of the oxazole ring or functional groups has been explored.

Key Findings :

-

Catalytic hydrogenation selectively reduces the oxazole ring to dihydrooxazole without affecting the chloromethyl group .

-

LiAlH₄ reduces the chloromethyl group to hydroxymethyl, preserving the aromatic ring .

Electrophilic Aromatic Substitution

The 4-methylphenyl substituent undergoes electrophilic substitution.

Key Findings :

-

Nitration and bromination occur predominantly at the meta and ortho positions of the 4-methylphenyl group, respectively .

-

The electron-withdrawing oxazole ring deactivates the phenyl group, slowing reaction rates .

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed couplings.

Key Findings :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole serves as a crucial building block in synthesizing various pharmaceutical compounds. Its potential applications include:

- Anticancer Agents : The compound has shown promising cytotoxic effects against various cancer cell lines, including HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). Mechanistic studies indicate that it induces apoptosis through mitochondrial-mediated pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further investigations are necessary to establish efficacy against specific pathogens.

Materials Science

In materials science, this compound is utilized in developing advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for creating high-performance materials with tailored properties.

Biological Research

The compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate various biochemical pathways relevant to drug discovery.

| Activity Type | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | HT-29 | <10 | Induces apoptosis via mitochondrial pathways |

| Anticancer | MDA-MB-231 | <15 | Alters expression of apoptotic proteins |

| Antimicrobial | Various Pathogens | TBD | Requires further study |

Cytotoxicity Assays

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant growth inhibition in HT-29 and MDA-MB-231 cells, with mechanisms involving apoptosis induction through caspase activation .

Mechanistic Insights

Further investigations into the compound's mechanism revealed that it acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property suggests potential therapeutic applications in treating metabolic disorders or cancers where these enzymes play critical roles.

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

Substituted Phenyl Oxazoles

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Key Observations:

Heterocyclic Analogs (Thiazoles and Oxazolines)

Replacing the oxazole core with other heterocycles alters bioactivity:

Key Observations:

Biologische Aktivität

4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a chloromethyl group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position of the oxazole ring. Its molecular formula is with a molecular weight of approximately 224.66 g/mol .

Chemical Structure and Properties

The structural characteristics of this compound contribute to its reactivity and biological activity. The presence of the electrophilic chloromethyl group allows for nucleophilic substitution reactions, which can be exploited to synthesize various derivatives with potentially enhanced biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown promising results against HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines.

- Mechanism of Action : Studies suggest that it induces apoptosis in cancer cells by affecting mitochondrial membrane potential and regulating apoptotic proteins such as Bax and Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further exploration in treating infections.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| This compound | Significant anticancer and antimicrobial activity |

| 4-(Bromomethyl)-5-methyl-2-phenyl-1,3-oxazole | Potentially similar antimicrobial activity |

| 5-Methyl-2-(3-methoxyphenyl)-1,3-oxazole | Anticancer properties |

Study on Anticancer Efficacy

A study published in 2022 focused on synthesizing novel derivatives based on oxazole structures. The findings indicated that compounds similar to this compound exhibited cytotoxicity against multiple cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with specific biological targets. These studies revealed strong binding affinities with receptors involved in cancer progression, suggesting that modifications to the compound could enhance its efficacy .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.